Cas no 4335-28-8 (6-phenyl-2H,3H-imidazo2,1-b1,3thiazole)

6-phenyl-2H,3H-imidazo2,1-b1,3thiazole structure
4335-28-8 structure
Product Name:6-phenyl-2H,3H-imidazo2,1-b1,3thiazole
CAS No:4335-28-8
MF:C11H10N2S
MW:202.275500774384
CID:328452
PubChem ID:432820
Update Time:2025-07-23

6-phenyl-2H,3H-imidazo2,1-b1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
    • 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
    • Imidazo[2,1-b]thiazole,2,3-dihydro-6-phenyl-
    • 2,3-diidro-6-fenilimidazo<tiazolo
    • 6-Phenyl-2,3-dihydro1midazo[2,1-b][1,3]thiazole
    • 6-Phenyl-imidazo<2,1-b>thiazolin
    • 6-phenyl-imidazo-thiazolidine
    • BUTTPARK 41-71
    • 6-phenyl-2H,3H-imidazo2,1-b1,3thiazole
    • EINECS 224-378-3
    • KEA4JRD166
    • 2,3,Dihydro-6-Phenylimidazo[2,1,B]Thiazole
    • LEVAMISOLE FOR VETERINARY USE IMPURITY D [EP IMPURITY]
    • CCG-17223
    • 4335-28-8
    • 6-Phenyl-2,3-dihydro-imidazo[2,1-b]thiazole
    • FT-0635235
    • LEVAMISOLE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • AKOS000715174
    • HMS2180M05
    • IFLab1_001406
    • NSC 315222
    • 3-phenyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene
    • 6-PHENYL-2,3-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOLE [WHO-IP]
    • CBDivE_009287
    • 2E-144S
    • MLS000527785
    • UNII-KEA4JRD166
    • LEVAMISOLE HYDROCHLORIDE IMPURITY D [WHO-IP]
    • 6-phenylimidazo(2,1-b)-thiazoline
    • EU-0006043
    • Z56755749
    • F0370-0275
    • MFCD00139587
    • 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole
    • NCGC00245418-01
    • Q27282217
    • SMR000120359
    • CS-0269841
    • 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole
    • Imidazo(2,1-b)thiazole, 2,3-dihydro-6-phenyl-
    • CHEMBL1330852
    • Levamisole hydrochloride specified impurity D [EP]
    • 6-Phenyl-2,3-dihydroimidazo[2.1-b][1:3]thiazole
    • HMS1415P20
    • SCHEMBL9742689
    • IDI1_009273
    • G77973
    • DB-051070
    • AG-690/09411003
    • AG-996/30947005
    • STK243113
    • MDL: MFCD00139587
    • Inchi: 1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2
    • InChI Key: ZUSMDKHVRFBRNJ-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C3C=CC=CC=3)=CN2CC1

Computed Properties

  • Exact Mass: 202.05600
  • Monoisotopic Mass: 202.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Melting Point: 147 °C
  • PSA: 43.12000
  • LogP: 2.65580

6-phenyl-2H,3H-imidazo2,1-b1,3thiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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6-phenyl-2H,3H-imidazo2,1-b1,3thiazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:4335-28-8)6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
Order Number:LE11357
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 6-phenyl-2H,3H-imidazo2,1-b1,3thiazole

Introduction to 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole (CAS No. 4335-28-8)

6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole, identified by its CAS number 4335-28-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the imidazothiazole class, a structural motif known for its broad spectrum of biological activities. The presence of both imidazole and thiazole rings in its structure endows it with unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural framework of 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole consists of a fused system of an imidazole ring and a thiazole ring, with a phenyl group attached at the 6-position. This particular arrangement contributes to its stability and reactivity, enabling diverse functionalization strategies. The compound's molecular formula is C₉H₆N₄S, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. Such a composition is typical for many heterocyclic compounds that exhibit significant biological activity.

In recent years, 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves its role as an anti-inflammatory agent. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory cytokines and mediators, making them attractive targets for therapeutic intervention.

Moreover, the imidazo[2,1-b][1,3]thiazole core has shown promise in the development of antimicrobial agents. Research indicates that modifications at the phenyl group and other positions within the ring system can enhance the compound's ability to interact with bacterial cell membranes and disrupt essential metabolic processes. This has led to investigations into its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The broad-spectrum activity observed in preliminary studies makes this compound a compelling candidate for further development into novel antimicrobial therapies.

Another area of interest is the potential of 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole as an anticancer agent. Preclinical studies have suggested that this molecule can induce apoptosis in cancer cells by activating stress signaling pathways such as p53-dependent apoptosis. Additionally, its ability to inhibit tyrosine kinases—enzymes overexpressed in many cancers—has been explored. These findings highlight the compound's potential as a chemotherapeutic agent or as a component in combination therapies aimed at enhancing treatment outcomes.

The synthesis of 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole involves multi-step organic reactions that typically begin with readily available precursors. One common synthetic route involves the condensation of phenylhydrazine with β-thioethers or related substrates under acidic conditions to form the imidazothiazole core. Subsequent functionalization steps can then be employed to introduce additional moieties or modify existing ones. The exact synthetic methodology often depends on the specific derivatives being prepared and the desired biological activity.

In terms of pharmacokinetic properties, 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole has been shown to exhibit moderate solubility in organic solvents but limited solubility in water. This characteristic can influence its bioavailability and necessitates careful formulation strategies when developing drug candidates based on this scaffold. Efforts are ongoing to optimize solubility and permeability through structural modifications or the use of prodrugs.

Recent advancements in computational chemistry have also played a significant role in understanding the interactions between 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole and biological targets. Molecular docking studies have been used to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches complement experimental efforts by providing rapid screening tools for virtual ligand design and optimization.

The compound's versatility as a scaffold has led to interest in its application as a kinase inhibitor. Kinases are enzymes involved in numerous cellular processes, including cell growth and division. By inhibiting specific kinases implicated in diseases such as cancer and inflammation,6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole derivatives may offer therapeutic benefits by disrupting aberrant signaling pathways.

Future directions in research on 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole include exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that certain derivatives may interact with amyloid-beta plaques or modulate neurotransmitter systems affected by these conditions. Additionally,imidozothiazoles have shown promise in addressing metabolic disorders by influencing glucose metabolism and insulin sensitivity.

The development of novel synthetic methodologies is another critical area of focus. Researchers are continually seeking more efficient and scalable routes to produce complex heterocyclic compounds like 6-phenyl-2H, 3 H - im id azo [ 2 , 1 - b ] [ 1 , 3 ] - thi az o le (CAS No. 4335 - 28 - 8). Advances in catalytic processes、 green chemistry principles,and flow chemistry are expected to contribute significantly to this effort, enabling faster access to biologically active molecules for further testing。

In conclusion, 6 - phen yl - 2 H , 3 H - i mid azo [ 2 , 1 - b ] [ 1 , 3 ] - thi az o le (CAS No .4335 -28 -8 ) represents a structurally interesting heterocyclic compound with diverse pharmacological potential。 Its applications span anti-inflammatory、 antimicrobial、 anticancer,and neuroprotective effects, making it an attractive target for medicinal chemistry investigations。 As research continues, further insights into its mechanisms of action, synthetic possibilities,and therapeutic applications will undoubtedly emerge, paving the way for new treatments across multiple disease areas。

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:4335-28-8)6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
LE11357
Purity:99%
Quantity:25KG,200KG,1000KG
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